3-Bromo-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide
3-Bromo-2-(trifluoromethyl)phenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 3-Bromo-2-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted phenolic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer (CAS No. 1214352-26-7) in public literature, this document combines available information with predictive analysis based on structurally related compounds. Furthermore, it outlines standardized experimental protocols for the determination of its core physical properties and presents a plausible synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction
3-Bromo-2-(trifluoromethyl)phenol belongs to a class of substituted phenols that are versatile intermediates in organic synthesis. The presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the bromo and hydroxyl functionalities offer multiple reaction sites for further chemical modifications. This guide aims to consolidate the known information and provide a framework for the experimental investigation of this compound.
Chemical and Physical Properties
While specific experimental data for 3-Bromo-2-(trifluoromethyl)phenol is scarce, the fundamental properties can be summarized. The molecular formula is C₇H₄BrF₃O, and the molecular weight is 241.01 g/mol .[1] Commercial suppliers indicate a purity of typically 95% and recommend storage at 2-8°C.[2]
Tabulated Physical Properties
The following table summarizes the known and predicted physical properties of 3-Bromo-2-(trifluoromethyl)phenol. It is important to note that properties without specific citations are based on data from commercial suppliers or are yet to be experimentally determined.
| Property | Value | Source |
| CAS Number | 1214352-26-7 | [2][3] |
| Molecular Formula | C₇H₄BrF₃O | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | - |
| Solubility | Not available | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physical properties for 3-Bromo-2-(trifluoromethyl)phenol are not explicitly available. However, based on standard laboratory procedures for similar compounds, the following methodologies can be applied.
Plausible Synthesis Protocol: Electrophilic Bromination
A common method for the synthesis of brominated phenols is the electrophilic bromination of the corresponding phenol. In this case, 2-(trifluoromethyl)phenol would be the starting material.
Reaction Scheme:
Caption: Plausible synthesis of 3-Bromo-2-(trifluoromethyl)phenol.
Procedure:
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Dissolve 2-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane, in a round-bottom flask.
-
Cool the solution in an ice bath.
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Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
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Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
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Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired 3-bromo isomer from other possible isomers.
Determination of Melting Point
Apparatus: Digital melting point apparatus or Thiele tube.
Procedure:
-
Finely powder a small sample of the purified 3-Bromo-2-(trifluoromethyl)phenol.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a rate of 10-15 °C/minute for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Determination of Boiling Point
Apparatus: Small-scale distillation apparatus or a setup with a Thiele tube.
Procedure (Micro boiling point method):
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Place a few drops of the liquid sample into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
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Heat the assembly in a heating bath (e.g., silicone oil).
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Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Spectral Data (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group will be shifted downfield (typically 150-160 ppm). The carbon attached to the bromine atom will also be in the aromatic region, and its chemical shift will be influenced by the halogen. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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C-O stretch: A band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-F stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.
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C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of Br, CF₃, and CO.
Biological Activity and Signaling Pathways (General Context)
While no specific biological activities or signaling pathway interactions have been reported for 3-Bromo-2-(trifluoromethyl)phenol, phenols and their halogenated derivatives are known to exhibit a wide range of biological effects.
Phenolic compounds, in general, have been investigated for their antioxidant, antimicrobial, and anti-inflammatory properties. Some studies have shown that phenol itself can influence signaling pathways related to tumor progression, such as the extracellular signal-regulated kinase (ERK) and p38 pathways.[4] Brominated phenols, in particular, have been explored for various biological activities, including antimicrobial and anticancer effects.[5] The specific biological profile of 3-Bromo-2-(trifluoromethyl)phenol remains an area for future research.
Caption: General workflow for compound characterization.
Conclusion
3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with significant potential as a synthetic intermediate. While a comprehensive dataset of its physical and biological properties is not yet available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The outlined experimental protocols offer a clear path for researchers to determine its physical constants and spectral characteristics. Future studies are warranted to fully elucidate the chemical reactivity, biological activity, and potential applications of this molecule, which will be valuable for the fields of medicinal chemistry and materials science.
References
- 1. aksci.com [aksci.com]
- 2. 3-broMo-2-trifluoroMethylphenol | 1214352-26-7 [chemicalbook.com]
- 3. Angene - Phenol, 3-bromo-2-(trifluoromethyl)- | 1214352-26-7 | AG0014W6 [japan.angenechemical.com]
- 4. Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
